Ethyl 3-chloro-5-nitrobenzoate
Overview
Description
Ethyl 3-chloro-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid, characterized by the presence of a chloro group at the 3-position and a nitro group at the 5-position on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-5-nitrobenzoate typically involves the nitration of ethyl 3-chlorobenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Ethyl 3-chloro-5-aminobenzoate.
Substitution: Ethyl 3-amino-5-nitrobenzoate (if chloro group is substituted by an amine).
Hydrolysis: 3-chloro-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 3-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitro group reduction.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-5-nitrobenzoate depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The chloro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex intermediate.
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid through nucleophilic attack by water or hydroxide ion, followed by proton transfer steps.
Comparison with Similar Compounds
Ethyl 3-chloro-5-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 3-chlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 5-nitrobenzoate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
ethyl 3-chloro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVDREMXRMEWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656050 | |
Record name | Ethyl 3-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156940-16-7 | |
Record name | Ethyl 3-chloro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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